molecular formula C9H18O B12942481 Propoxycyclohexane

Propoxycyclohexane

Cat. No.: B12942481
M. Wt: 142.24 g/mol
InChI Key: MAHQPELWLUTHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxycyclohexane, also known as propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is known for its stability and is used in various industrial applications due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propoxycyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Another method involves the alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the high yield of the desired product. The process involves the use of a hydrogenation reactor where propylbenzene is exposed to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Propoxycyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2) with light or a catalyst

Major Products Formed

    Oxidation: Cyclohexanone, propanoic acid

    Reduction: Cyclohexane, propane

    Substitution: Halogenated this compound derivatives

Mechanism of Action

The mechanism of action of propoxycyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in its role as a solvent and in its participation in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane without the propyl group.

    Methylcyclohexane: A cyclohexane ring with a methyl group attached.

    Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.

Uniqueness

Propoxycyclohexane is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more suitable for specific industrial applications where a balance of hydrophobicity and stability is required .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

propoxycyclohexane

InChI

InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

MAHQPELWLUTHNP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.